molecular formula C7H6O7S2 B13406202 3-Formylbenzene-1,2-disulfonic acid CAS No. 112652-88-7

3-Formylbenzene-1,2-disulfonic acid

Cat. No.: B13406202
CAS No.: 112652-88-7
M. Wt: 266.3 g/mol
InChI Key: BSDBXXARTLPPLR-UHFFFAOYSA-N
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Description

3-Formylbenzene-1,2-disulfonoic Acid is an organic compound with the molecular formula C7H6O7S2 and a molecular weight of 266.25 g/mol . This compound is characterized by the presence of a formyl group (-CHO) and two sulfonic acid groups (-SO3H) attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formylbenzene-1,2-disulfonoic Acid can be synthesized through several methods. One common method involves the sulfonation of benzene derivatives followed by formylation. For example, the sulfonation of benzene with chlorosulfonic acid can produce benzenesulfonic acid, which can then be further sulfonated and formylated to yield 3-Formylbenzene-1,2-disulfonoic Acid .

Industrial Production Methods

In industrial settings, the production of 3-Formylbenzene-1,2-disulfonoic Acid typically involves large-scale sulfonation and formylation reactions. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

3-Formylbenzene-1,2-disulfonoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formylbenzene-1,2-disulfonoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formylbenzene-1,2-disulfonoic Acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the sulfonic acid groups can engage in acid-base reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylbenzene-1,2-disulfonoic Acid is unique due to the presence of both a formyl group and two sulfonic acid groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various applications.

Properties

CAS No.

112652-88-7

Molecular Formula

C7H6O7S2

Molecular Weight

266.3 g/mol

IUPAC Name

3-formylbenzene-1,2-disulfonic acid

InChI

InChI=1S/C7H6O7S2/c8-4-5-2-1-3-6(15(9,10)11)7(5)16(12,13)14/h1-4H,(H,9,10,11)(H,12,13,14)

InChI Key

BSDBXXARTLPPLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O)C=O

Origin of Product

United States

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